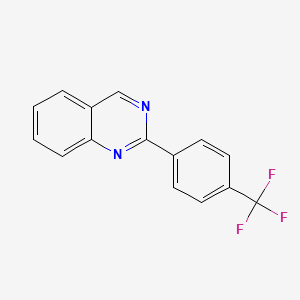

2-(4-(Trifluoromethyl)phenyl)quinazoline

Description

Historical Context and Significance of Quinazoline (B50416) Scaffolds in Medicinal Chemistry and Materials Science

The quinazoline scaffold, a bicyclic aromatic heterocycle, has a rich history in medicinal chemistry, dating back to the discovery of the first quinazoline-containing alkaloids. ekb.eg This structural motif is a cornerstone in the development of a wide array of therapeutic agents due to its ability to interact with various biological targets. nih.govnih.gov The versatility of the quinazoline ring system allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties. nih.gov

Quinazoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govnih.govcbijournal.com Notably, several clinically approved drugs, such as gefitinib (B1684475) and erlotinib, feature a quinazoline core and are utilized in cancer therapy as tyrosine kinase inhibitors. nih.gov Beyond medicine, the unique photophysical properties of certain quinazoline derivatives have led to their investigation in materials science, particularly in the development of fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov

The Role and Impact of Trifluoromethyl Groups in Pharmaceutical and Agrochemical Compounds

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in the design of pharmaceuticals and agrochemicals. This small substituent can profoundly influence a molecule's physicochemical properties in several advantageous ways. The high electronegativity of the fluorine atoms in the trifluoromethyl group can alter the electronic nature of the parent molecule, impacting its reactivity and binding interactions with biological targets. nih.gov

Furthermore, the trifluoromethyl group is known to enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. nih.gov This often leads to an increased half-life and improved bioavailability of drugs. The lipophilicity, or fat-solubility, of a molecule can also be significantly increased by the presence of a trifluoromethyl group, which can improve its ability to cross cell membranes. These combined effects have made the trifluoromethyl group a valuable tool for medicinal chemists seeking to optimize the efficacy and pharmacokinetic profiles of drug candidates.

Research Landscape and Emerging Trends for 2-(4-(Trifluoromethyl)phenyl)quinazoline

While direct and extensive research specifically on 2-(4-(trifluoromethyl)phenyl)quinazoline is still emerging, the broader research landscape for closely related analogues and derivatives is vibrant and expanding. The primary focus of current research lies in leveraging the synergistic effects of the quinazoline scaffold and the trifluoromethyl group to develop novel therapeutic agents, particularly in the realm of oncology and infectious diseases.

Recent studies have explored the synthesis and biological evaluation of various derivatives of 2-(trifluoromethyl)quinazoline and 2-phenylquinazoline (B3120039) bearing trifluoromethyl substituents. A significant trend is the investigation of their potential as anticancer agents. For instance, derivatives of 2-phenyl-N-(4-(trifluoromethyl)phenyl)quinazolin-4-amine have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov Similarly, 4-amino-2-trifluoromethyl quinazoline derivatives have shown inhibitory activity against prostate cancer and leukemia cell lines. magtechjournal.com

The exploration of these compounds extends to their antimicrobial properties. Researchers are actively synthesizing and testing novel quinazoline derivatives with trifluoromethyl groups for their efficacy against a range of bacterial and fungal pathogens. nih.govrphsonline.com

In the domain of materials science, the unique photophysical properties of quinazoline derivatives containing trifluoromethyl groups are being investigated. For example, fluorescent compounds based on 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline have been synthesized and shown to have potential applications in the development of blue organic light-emitting diodes (OLEDs). nih.gov

The general synthetic strategy to access the 2-(4-(trifluoromethyl)phenyl)quinazoline core often involves the condensation of 2-aminobenzonitriles or 2-aminobenzamides with 4-(trifluoromethyl)benzaldehyde (B58038) or its derivatives. acs.org Researchers are continuously exploring more efficient and environmentally friendly synthetic methodologies.

The emerging trend for 2-(4-(trifluoromethyl)phenyl)quinazoline and its analogues points towards a multidisciplinary research effort. This includes the design and synthesis of new derivatives with enhanced biological activity, detailed investigation of their mechanisms of action at the molecular level, and the exploration of their potential in materials science. The data from these studies, particularly on anticancer and antimicrobial activities, are crucial for guiding future research directions.

Detailed Research Findings

The following tables summarize some of the key research findings on the biological activities of compounds structurally related to 2-(4-(trifluoromethyl)phenyl)quinazoline.

Table 1: Anticancer Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity (IC50/Inhibition) | Reference |

| 2-Phenyl-N-(4-(trifluoromethyl)phenyl)quinazolin-4-amine | MGC-803 (gastric cancer) | IC50 = 0.85 μM (for a bromo-substituted derivative) | nih.gov |

| 4-Amino-2-trifluoromethyl quinazoline derivative (5c) | PC-3 (prostate cancer) | 49.3% inhibition at 5 μmol·L-1 | magtechjournal.com |

| 4-Amino-2-trifluoromethyl quinazoline derivative (6a) | LNCaP (prostate cancer), K562 (leukemia) | >50.0% inhibition | magtechjournal.com |

| 4-Amino-2-trifluoromethyl quinazoline derivative (6b) | PC-3 (prostate cancer) | >50.0% inhibition | magtechjournal.com |

| Quinazoline-triazole-acetamide derivative (8a) | HCT-116 (colon cancer) | IC50 = 5.33 μM (72h) | nih.gov |

| Quinazoline-triazole-acetamide derivative (8a) | HepG2 (liver cancer) | IC50 = 7.94 μM (72h) | nih.gov |

Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Microorganism(s) | Observed Activity (MIC/Zone of Inhibition) | Reference |

| 2-phenyl-3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl) quinazolin-4(3H)-one (5f) | Various bacteria and fungi | Reported as the most active compound in the series | researchgate.net |

| 2-(chloromethyl)-3-(substituted)quinazoline-4(3H)-ones | Various bacteria and fungi | Compounds with nitrogen-containing heterocycles showed favorable activity | researchgate.net |

| Bis-quinazoline derivatives | Various bacteria and fungi | Biological activities of some produced compounds were evaluated | nih.gov |

| 4-(substituted aniline) quinazolines | Fusarium moniliforme | High antifungal activity | rphsonline.com |

Structure

3D Structure

Properties

Molecular Formula |

C15H9F3N2 |

|---|---|

Molecular Weight |

274.24 g/mol |

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]quinazoline |

InChI |

InChI=1S/C15H9F3N2/c16-15(17,18)12-7-5-10(6-8-12)14-19-9-11-3-1-2-4-13(11)20-14/h1-9H |

InChI Key |

OEYSIVBTZRFCAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Trifluoromethyl Phenyl Quinazoline and Analogues

Traditional Approaches to 2-Arylquinazoline Synthesis: Limitations and Challenges

Historically, the synthesis of 2-arylquinazolines has relied on a variety of methods, many of which involve transition-metal catalysts. nih.govchemistryviews.org Common approaches have utilized catalysts based on palladium, copper, iron, and ruthenium to facilitate the necessary bond formations. nih.govacs.orgresearchgate.netarabjchem.org For instance, copper-catalyzed Ullmann N-arylation reactions have been employed for creating N-containing heterocycles, and palladium-catalyzed coupling of quinazolin-4-ones with arylboronic acids has been used to form 4-arylquinazolines. acs.orgresearchgate.net Other methods include the reaction of 2-aminobenzonitriles with Grignard or organolithium reagents and the iron-catalyzed cascade synthesis from 2-aminobenzyl alcohols with benzylamines under aerobic conditions. nih.gov

Despite their utility, these traditional methods are often beset with significant limitations and challenges. A primary concern is the reliance on expensive and often toxic transition-metal catalysts, which can contaminate the final product and necessitate difficult purification procedures. nih.govnih.gov Many of these syntheses require harsh reaction conditions, such as high temperatures and the use of strong bases or hazardous reagents like phosphorus oxychloride (POCl₃). researchgate.netnih.gov These conditions not only pose safety risks but also limit the functional group tolerance of the reactions. nih.gov Furthermore, conventional methods can be multi-step affairs that generate substantial amounts of waste, leading to poor atom economy and high environmental factors (E-factors). nih.gov The requirement for excess substrates or reagents to drive reactions to completion further contributes to resource wastage. nih.gov

Sustainable and Metal-Free Oxidative Condensation Strategies for 2-Substituted Quinazolines

In response to the drawbacks of traditional methods, significant research has focused on developing more sustainable and environmentally benign synthetic routes. nih.gov A key area of progress has been the development of metal-free oxidative condensation strategies. frontiersin.orgnih.gov These approaches align with the principles of green chemistry by avoiding heavy metal catalysts, reducing waste, and often utilizing milder reaction conditions. nih.govnih.gov

Metal-free protocols for quinazoline (B50416) synthesis include methods catalyzed by molecular iodine, base-promoted reactions in water, and the use of inexpensive reagents like oxalic acid dihydrate as an in-situ C1 source. mdpi.comresearchgate.net These strategies often feature operational simplicity, shorter reaction times, and excellent yields. mdpi.com A particularly promising avenue has been the emergence of organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, offering a greener alternative to transition-metal catalysis. nih.govnih.govresearchgate.net

Organocatalysis has revolutionized the synthesis of complex molecules by providing efficient and environmentally friendly alternatives to metal-based systems. nih.govbenthamdirect.com In the context of quinazoline synthesis, organocatalysts have been successfully employed to promote the formation of the heterocyclic core from various starting materials. chemistryviews.org These catalysts are typically more stable, readily available, and less toxic than their metal counterparts, which simplifies reaction work-up and reduces costs. nih.gov

Salicylic (B10762653) acid has been identified as an effective organocatalyst for the green synthesis of 2-substituted quinazolines. nih.gov Researchers have developed an oxidation process using salicylic acid to facilitate the practical, gram-scale synthesis of these nitrogen-containing heterocycles. nih.gov This approach contributes significantly to the advancement of green chemistry in the context of pharmaceutical manufacturing and industrial applications. nih.gov

A novel metal-free synthetic method for 2-substituted quinazolines involves the use of 4,6-dihydroxysalicylic acid as an organocatalyst. frontiersin.orgnih.gov This protocol facilitates the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen as the oxidant. nih.govfrontiersin.orgnih.gov The reaction is further promoted by a catalytic amount of a Lewis acid, such as boron trifluoride-diethyl etherate (BF₃·Et₂O). frontiersin.orgnih.gov This system efficiently drives the multi-step reaction, which includes oxidative imine synthesis, intermolecular condensation, intramolecular cyclization, and aromatization, to afford the desired 2-arylquinazolines in high yields (up to 81%). frontiersin.orgnih.gov This method is noted for its broad substrate scope, clean reaction system, and ease of product isolation. mdpi.com

The efficiency of quinazoline synthesis is highly dependent on reaction parameters. Optimization studies are crucial for maximizing yield and minimizing reaction time. For the 4,6-dihydroxysalicylic acid-catalyzed synthesis, key parameters have been systematically optimized. The reaction is typically performed under an oxygen (O₂) atmosphere at 90°C. mdpi.com Dimethylsulfoxide (DMSO) has been identified as a suitable solvent for this transformation. frontiersin.orgmdpi.com The addition of a Lewis acid catalyst, BF₃·Et₂O, has been shown to be beneficial. journalirjpac.comindexcopernicus.com

The table below summarizes the optimization of conditions for a representative synthesis of a 2-arylquinazoline using an organocatalytic approach.

Table 1: Optimization of Reaction Conditions for 2-Arylquinazoline Synthesis

| Parameter | Variation | Outcome |

|---|---|---|

| Catalyst | 4,6-dihydroxysalicylic acid | High yield frontiersin.orgmdpi.com |

| Salicylic Acid | Effective for gram-scale nih.gov | |

| None | Low conversion | |

| Atmosphere | O₂ | Essential for oxidation mdpi.com |

| Air | Can be effective chemistryviews.org | |

| N₂ | No reaction | |

| Temperature | 90°C | Optimal for the reaction mdpi.com |

| Room Temp. | Sluggish or no reaction | |

| >100°C | Potential for side products | |

| Solvent | DMSO | Good solubility and reactivity frontiersin.orgmdpi.com |

| Toluene | Lower yield | |

| Acetonitrile | Lower yield | |

| Additive | BF₃·Et₂O | Enhances reaction efficiency frontiersin.orgmdpi.com |

This table is a generalized representation based on findings from cited literature.

The optimization process reveals that a synergistic combination of an organocatalyst, an oxygen atmosphere, elevated temperature, and a suitable solvent is critical for the successful and efficient synthesis of 2-(4-(Trifluoromethyl)phenyl)quinazoline and its analogues.

The greenness of a chemical process can be quantitatively assessed using various metrics. wikipedia.org These metrics are essential for comparing the sustainability of different synthetic routes.

Atom Economy (AE): Developed by Barry Trost, atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product. chembam.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. chembam.comgreenchemistry-toolkit.org An ideal reaction has an atom economy of 100%.

Environmental Factor (E-factor): Proposed by Roger Sheldon, the E-factor is the ratio of the mass of waste generated to the mass of the desired product. chembam.commygreenlab.org A lower E-factor indicates a greener process with less waste. wikipedia.org

Reaction Mass Efficiency (RME): This metric provides a more realistic measure of efficiency by taking into account the reaction yield and the actual masses of reactants used. mygreenlab.orgresearchgate.net It is calculated as the mass of the isolated product divided by the total mass of reactants. mygreenlab.org

The organocatalytic synthesis of 2-substituted quinazolines using 4,6-dihydroxysalicylic acid demonstrates excellent performance based on these metrics. frontiersin.orgnih.gov By avoiding stoichiometric reagents that end up as waste, the atom economy is significantly improved compared to many traditional methods. mdpi.com The metal-free and clean reaction system results in a very low E-factor, indicating minimal waste generation. nih.govfrontiersin.org These favorable metrics highlight the practical advantages of adopting such sustainable protocols in chemical synthesis. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-(4-(Trifluoromethyl)phenyl)quinazoline |

| 2-Arylquinazoline |

| Salicylic Acid |

| 4,6-Dihydroxysalicylic Acid |

| Boron trifluoride-diethyl etherate (BF₃·Et₂O) |

| Dimethylsulfoxide (DMSO) |

| o-Aminobenzylamine |

| Benzylamine |

| Phosphorus oxychloride (POCl₃) |

| Oxalic acid dihydrate |

| Toluene |

Organocatalytic Systems for Quinazoline Formation

Mechanistic Investigations of 2-(4-(Trifluoromethyl)phenyl)quinazoline Formation

The synthesis of the quinazoline scaffold, a prevalent motif in medicinal chemistry, has been the subject of extensive mechanistic investigation to optimize reaction efficiency and product yields. The formation of 2-(4-(Trifluoromethyl)phenyl)quinazoline, a compound of significant interest, is understood to proceed through several potential pathways, with the exact mechanism often depending on the specific synthetic strategy employed. These investigations have utilized a combination of experimental studies and computational analysis to elucidate the intricate steps involved in the construction of this heterocyclic system.

A predominant and well-supported pathway for the formation of 2-arylquinazolines involves the initial formation of an imine intermediate. This pathway typically begins with the condensation of a 2-aminobenzylamine or a related 2-aminoaryl ketone with an aromatic aldehyde, in this case, 4-(trifluoromethyl)benzaldehyde (B58038). The reaction between the primary amine of the 2-aminobenzyl derivative and the carbonyl group of the aldehyde leads to a Schiff base, or imine, intermediate. This step is often reversible and may be catalyzed by acid or base. Following the formation of the imine, an intramolecular cyclization occurs, where a nucleophilic nitrogen atom attacks the imine carbon, leading to the formation of a dihydroquinazoline (B8668462) ring system. Subsequent oxidation or aromatization of this intermediate yields the final 2-arylquinazoline product.

While ionic pathways involving imine intermediates are common, radical-based mechanisms have also been proposed for the synthesis of related quinazolinone structures, suggesting their potential relevance in quinazoline synthesis under specific conditions. researchgate.netresearchgate.net For instance, some synthetic methodologies may involve single-electron transfer (SET) processes that generate radical intermediates. These highly reactive species can then undergo intramolecular cyclization to form the quinazoline core. Such radical pathways are often initiated by photoredox catalysts or specific transition metals capable of facilitating SET events. researchgate.net The feasibility of a radical mechanism is highly dependent on the reaction conditions, including the choice of catalyst, oxidant, and solvent.

Table 1: Key Intermediates in 2-Arylquinazoline Synthesis

| Intermediate Type | Description | Precursors |

| Imine (Schiff Base) | Formed by the condensation of a primary amine and an aldehyde. | 2-aminobenzylamine, 4-(trifluoromethyl)benzaldehyde |

| Dihydroquinazoline | A non-aromatic cyclic intermediate formed after intramolecular cyclization. | Imine intermediate |

| Radical Species | Highly reactive species with an unpaired electron that can initiate cyclization. | May be generated from starting materials via SET processes. |

Lewis acids play a crucial role in facilitating several key steps in the synthesis of 2-arylquinazolines. Boron trifluoride etherate (BF₃‧Et₂O) is a commonly employed Lewis acid that has been shown to effectively promote the formation of the quinazoline ring system. nih.gov Its primary role is to activate the reactants and intermediates, thereby lowering the activation energy for crucial bond-forming and bond-breaking steps.

In the context of the imine-based pathway, BF₃‧Et₂O can coordinate to the nitrogen atom of the imine, increasing its electrophilicity and making it more susceptible to intramolecular nucleophilic attack by the second amino group. This coordination facilitates the cyclization step, leading to the formation of the dihydroquinazoline intermediate.

Furthermore, Lewis acids like BF₃‧Et₂O are instrumental in the final aromatization step. nih.gov The dihydroquinazoline intermediate must lose a molecule of hydrogen or an equivalent leaving group to achieve the stable aromatic quinazoline ring. The Lewis acid can assist in this process by coordinating to a leaving group or by promoting oxidative dehydrogenation, often in the presence of an external oxidant. In some metal-free synthetic approaches, a catalytic amount of BF₃‧Et₂O has been demonstrated to enable efficient oxidative condensation, intramolecular cyclization, and subsequent aromatization to furnish the desired 2-arylquinazolines in high yields. nih.gov

To substantiate proposed reaction mechanisms, a variety of control experiments and mechanistic probes are employed. These studies are designed to trap or detect key intermediates, or to rule out alternative reaction pathways.

One common technique is the use of radical scavengers, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to determine if a reaction proceeds through a radical mechanism. In a copper-catalyzed synthesis of quinazolines, the introduction of TEMPO did not inhibit the reaction, suggesting that a free radical pathway was not involved in that particular transformation. nih.gov

Isotope labeling studies are another powerful tool for elucidating reaction mechanisms. For instance, deuterium (B1214612) labeling can be used to track the movement of hydrogen atoms throughout the reaction sequence. In a study on the synthesis of 1,2-dihydroquinazolines via the rearrangement of indazolium salts, deuterium labeling experiments revealed that the rearrangement proceeds through the cleavage of an N-N bond followed by intramolecular nucleophilic addition. researchgate.net While not directly on the synthesis of 2-(4-(trifluoromethyl)phenyl)quinazoline, this illustrates the utility of such probes in understanding the intricate steps of quinazoline formation.

Scalability and Industrial Relevance: Gram-Scale Synthetic Protocols for 2-Arylquinazolines

The transition of a synthetic methodology from a laboratory-scale procedure to a large-scale industrial process is a critical aspect of pharmaceutical and chemical manufacturing. For 2-arylquinazolines, including 2-(4-(trifluoromethyl)phenyl)quinazoline, the development of robust and scalable synthetic protocols is of paramount importance. Several methodologies have demonstrated the potential for gram-scale synthesis, highlighting their industrial relevance. nih.govnih.govacs.org

One notable example is a metal-free approach for the synthesis of 2-substituted quinazolines. This method, which utilizes a salicylic acid-based organocatalyst and BF₃‧Et₂O, has been successfully scaled up to produce 2-phenylquinazoline (B3120039) on a gram scale with a respectable yield. nih.gov The protocol involves heating a mixture of 2-aminobenzylamine, benzylamine, the organocatalyst, and BF₃‧Et₂O in DMSO under an oxygen atmosphere. The ability to perform this synthesis on a larger scale underscores its practicality for producing significant quantities of 2-arylquinazolines. nih.gov

Another scalable approach involves the electrosynthesis of quinazolines. An electrolytic reaction of 2-aminobenzophenone (B122507) with an amine was successfully performed on a gram scale, affording the desired product in excellent yield. acs.org This method offers an alternative to traditional chemical synthesis that can be advantageous in terms of reagent use and waste generation.

The development of one-pot, multi-component reactions also holds significant promise for the large-scale synthesis of 2-arylquinazolines. These reactions, which combine multiple synthetic steps into a single operation, can improve efficiency, reduce waste, and lower production costs. Methodologies that are amenable to gram-scale synthesis without significant loss in reaction efficacy are particularly attractive for industrial applications. nih.gov

Table 2: Examples of Gram-Scale Synthesis Conditions for 2-Arylquinazolines

| Starting Materials | Catalyst/Reagents | Scale | Yield | Reference |

| 2-Aminobenzylamine, Benzylamine | 4,6-Dihydroxysalicylic acid, BF₃‧Et₂O, O₂ | 10 mmol | 50% | nih.gov |

| 2-Aminobenzophenone, TMEDA | NH₄PF₆ (electrolyte), Pt electrode | 6 mmol | Excellent | acs.org |

| 2-(2-bromoaryl)imidazoles, NaN₃, DMA | TBHP, p-TsOH | Gram-scale | 80% | nih.gov |

Chemical Transformations and Derivatization Strategies of 2 4 Trifluoromethyl Phenyl Quinazoline

Regioselective Functionalization of the Quinazoline (B50416) Core

The functionalization of the quinazoline ring in 2-(4-(trifluoromethyl)phenyl)quinazoline can be achieved through several regioselective reactions, primarily targeting the C4, C6, and C8 positions. These transformations are crucial for modulating the compound's physicochemical properties and biological activity.

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of heterocyclic compounds. For 2-arylquinazolines, the nitrogen atoms in the quinazoline ring can direct the regioselective arylation, amination, and alkylation at specific positions. While direct examples on 2-(4-(trifluoromethyl)phenyl)quinazoline are not extensively documented, related studies on similar 2-arylquinazolines provide a predictive framework for its reactivity. For instance, palladium-catalyzed C-H arylation often occurs at the C4 position, guided by the pyrimidine nitrogen.

Nucleophilic aromatic substitution (SNAr) reactions are also pivotal for modifying the quinazoline core, particularly at the C4 position. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring enhances the electrophilicity of the quinazoline system. Reactions with nucleophiles such as amines and hydrazines can proceed at the C4 position, especially if a suitable leaving group is present. Theoretical calculations often show that the C4 position is the most susceptible to nucleophilic attack. scispace.com For instance, treatment of a 4-chloro-2-(4-(trifluoromethyl)phenyl)quinazoline with ammonia or hydrazine would be expected to yield the corresponding 4-amino or 4-hydrazino derivatives.

Electrophilic substitution reactions, such as nitration, typically occur on the benzene ring of the quinazoline core. Theoretical considerations suggest that the positions of electrophilic attack are, in order of reactivity, 8 > 6 > 5 > 7. scispace.com Therefore, nitration of 2-(4-(trifluoromethyl)phenyl)quinazoline with fuming nitric acid in sulfuric acid is predicted to yield primarily the 6-nitro and/or 8-nitro derivatives. scispace.com

Table 1: Regioselective Functionalization Reactions of the Quinazoline Core

| Reaction Type | Reagents and Conditions | Expected Product(s) | Targeted Position(s) |

| C-H Arylation | Pd catalyst, Aryl halide | 4-Aryl-2-(4-(trifluoromethyl)phenyl)quinazoline | C4 |

| Nucleophilic Substitution | NH3 or N2H4 on 4-halo precursor | 4-Amino or 4-Hydrazino derivatives | C4 |

| Electrophilic Nitration | Fuming HNO3, H2SO4 | 6-Nitro and 8-Nitro derivatives | C6, C8 |

Modifications of the Trifluoromethylphenyl Moiety

Modifications of the 4-(trifluoromethyl)phenyl group offer another avenue for structural diversification. The trifluoromethyl group itself is generally stable to many reaction conditions. However, the phenyl ring is susceptible to electrophilic aromatic substitution. The strong electron-withdrawing nature of the trifluoromethyl group directs incoming electrophiles to the meta-positions (C3' and C5').

Reactions such as nitration, halogenation, and sulfonation can be employed to introduce functional groups onto the phenyl ring. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield 2-(3-nitro-4-(trifluoromethyl)phenyl)quinazoline. Subsequent reduction of the nitro group could then provide an amino functionality, opening up a wide array of further derivatization possibilities, including amide and sulfonamide formation.

Synthesis of Related Quinazoline and Fused Heterocyclic Analogues

Building upon the 2-(4-(trifluoromethyl)phenyl)quinazoline framework, a variety of related quinazoline and fused heterocyclic analogues can be synthesized, leading to compounds with potentially enhanced or novel biological activities.

2-(4-(Trifluoromethyl)phenyl)quinazoline-4(3H)-one Derivatives

The quinazolin-4(3H)-one scaffold is a particularly important pharmacophore. The conversion of 2-(4-(trifluoromethyl)phenyl)quinazoline to its corresponding 4-oxo derivative can be achieved through oxidation. Oxidation of quinazoline in a dilute aqueous acid with hydrogen peroxide at room temperature is a known method to furnish 3,4-dihydro-4-oxoquinazoline. scispace.com

Alternatively, a de novo synthesis starting from N-acylanthranilic acids is a common and versatile approach to a wide range of 2,3-disubstituted quinazolin-4(3H)-ones. In this context, 2-amino-N-(4-(trifluoromethyl)benzoyl)benzamide could be cyclized under appropriate conditions to yield 2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one. Further functionalization at the N3 position can be readily achieved by reaction with various electrophiles.

Table 2: Synthesis of 2-(4-(Trifluoromethyl)phenyl)quinazoline-4(3H)-one Derivatives

| Starting Material | Reagents and Conditions | Product |

| 2-(4-(Trifluoromethyl)phenyl)quinazoline | H2O2, aq. Acid | 2-(4-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one |

| 2-Amino-N-(4-(trifluoromethyl)benzoyl)benzamide | Dehydrative cyclization | 2-(4-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one |

| 2-(4-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one | Alkyl halide, Base | 3-Alkyl-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one |

Bicyclic Systems Containing the Trifluoromethylphenyl-Quinazoline Motif

The fusion of an additional heterocyclic ring to the quinazoline nucleus can significantly alter the molecule's three-dimensional shape and electronic properties, often leading to enhanced biological activity. One such class of compounds are the nih.govrsc.orgekb.egtriazolo[4,3-c]quinazolines.

The synthesis of these bicyclic systems can be initiated from a 4-hydrazino-2-(4-(trifluoromethyl)phenyl)quinazoline intermediate. This intermediate can be prepared by the reaction of a 4-chloroquinazoline precursor with hydrazine. Cyclization of the hydrazinoquinazoline with various one-carbon synthons, such as orthoesters or carboxylic acids, can then afford the desired triazoloquinazoline ring system. For instance, reaction with triethyl orthoformate would yield the parent nih.govrsc.orgekb.egtriazolo[4,3-c]quinazoline, while reaction with acetic anhydride could lead to a 3-methyl substituted analogue. ekb.eg The introduction of the trifluoromethylphenyl moiety at the appropriate position during the synthesis would result in the desired bicyclic system. nih.govurfu.ru

Table 3: Synthesis of nih.govrsc.orgekb.egTriazolo[4,3-c]quinazolines

| Precursor | Reagents and Conditions | Fused Ring System |

| 4-Hydrazino-2-(4-(trifluoromethyl)phenyl)quinazoline | Triethyl orthoformate | nih.govrsc.orgekb.egTriazolo[4,3-c]quinazoline |

| 4-Hydrazino-2-(4-(trifluoromethyl)phenyl)quinazoline | Acetic anhydride | 3-Methyl- nih.govrsc.orgekb.egtriazolo[4,3-c]quinazoline |

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(4-(Trifluoromethyl)phenyl)quinazoline, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to assign the specific resonances to each unique nucleus in the structure.

In a typical analysis, the compound is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃), and analyzed using a high-field NMR spectrometer. The resulting spectra display chemical shifts (δ) in parts per million (ppm), which are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(4-(Trifluoromethyl)phenyl)quinazoline, the spectrum shows distinct signals for the protons on the quinazoline (B50416) ring system and the trifluoromethyl-substituted phenyl ring. A singlet observed at a downfield chemical shift (e.g., δ 9.48 ppm) is characteristic of the C4-H proton of the quinazoline ring. The aromatic protons of the quinazoline and phenyl rings typically appear as multiplets or doublets in the range of δ 7.63 to 8.73 ppm. The coupling constants (J) between adjacent protons help to establish their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for each of the 15 carbon atoms in the molecule. The carbon of the trifluoromethyl (-CF₃) group itself is typically observed as a quartet due to coupling with the three fluorine atoms. Carbons directly attached to the electronegative nitrogen atoms in the quinazoline ring and the carbon attached to the -CF₃ group appear at characteristic downfield shifts.

Detailed spectral data reported for 2-(4-(Trifluoromethyl)phenyl)quinazoline are summarized below. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass with very high precision, allowing for the calculation of the elemental formula.

For 2-(4-(Trifluoromethyl)phenyl)quinazoline (C₁₅H₉F₃N₂), the expected monoisotopic mass can be calculated with high accuracy. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. HRMS analysis would be expected to yield an m/z value that corresponds to the calculated exact mass of the C₁₅H₁₀F₃N₂⁺ ion. This experimental verification of the molecular formula provides strong evidence for the compound's identity.

While specific experimental HRMS data for the target compound is not detailed in the available literature, analyses of closely related quinazoline derivatives are well-documented. nih.gov For instance, HRMS is routinely used to confirm the successful synthesis of such compounds, with the experimentally found mass typically matching the calculated mass to within a few parts per million.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, Column Chromatography)

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity.

Column Chromatography: Following a chemical synthesis, column chromatography is a standard method for isolating the desired product from unreacted starting materials, by-products, and other impurities. acs.org For a compound like 2-(4-(Trifluoromethyl)phenyl)quinazoline, a silica (B1680970) gel stationary phase is typically used. The crude product is loaded onto the column, and a mobile phase, often a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate), is passed through. researchgate.net Separation occurs based on the differential adsorption of the components to the silica gel. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography) to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate technique used to determine the purity of the final compound. In a typical Reverse-Phase HPLC (RP-HPLC) setup, the compound is injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all detected peaks. acs.org A high-purity sample will show a single major peak with a characteristic retention time. Method development involves optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength to ensure sharp, well-resolved peaks. researchgate.net

Advanced X-ray Crystallography for Solid-State Structure Determination

While NMR and MS confirm the molecular formula and connectivity, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, offering an exact picture of the molecule's conformation.

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.

Although a specific crystal structure for 2-(4-(Trifluoromethyl)phenyl)quinazoline has not been reported in the searched literature, data from closely related quinazoline derivatives illustrate the power of this technique. For example, the crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol reveals the planarity of the quinazoline group and the precise angle (76.26°) it forms with an attached phenyl ring. researchgate.net It also identifies intramolecular hydrogen bonds that stabilize the molecular conformation. researchgate.net Such analyses provide invaluable insight into the steric and electronic properties of the molecule and can reveal intermolecular interactions, such as π–π stacking, that dictate how molecules pack in the crystal lattice. researchgate.net This information is crucial for understanding the material's physical properties and for structure-based drug design.

Theoretical and Computational Approaches to 2 4 Trifluoromethyl Phenyl Quinazoline

Electronic Structure and Molecular Conformation Analysis via Quantum Mechanics

Quantum mechanics, particularly Density Functional Theory (DFT), is a cornerstone for investigating the electronic structure and conformational landscape of molecules like 2-(4-(trifluoromethyl)phenyl)quinazoline. DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity and intermolecular interactions.

The electronic structure is characterized by the arrangement of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For quinazoline (B50416) derivatives, the HOMO is typically distributed over the quinazoline ring system, while the LUMO may be localized on the phenyl substituent, influenced by the electron-withdrawing trifluoromethyl group. This distribution is crucial for understanding the molecule's behavior in chemical reactions and its potential to interact with biological targets.

Conformational analysis reveals the most stable three-dimensional arrangement of the atoms. The bond between the quinazoline ring and the trifluoromethylphenyl group allows for rotational freedom, leading to different conformations or rotamers. Quantum mechanical calculations can determine the potential energy surface associated with this rotation, identifying the lowest energy (most stable) conformation. In the case of 2-(4-(trifluoromethyl)phenyl)quinazoline, the planar quinazoline and phenyl rings are likely to be twisted relative to each other to minimize steric hindrance. DFT calculations on related quinazoline derivatives have shown that such torsional angles are common and energetically favorable.

Table 1: Calculated Electronic Properties of a Representative Quinazoline Derivative

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: Data is illustrative and based on typical values for similar quinazoline derivatives.

Reaction Mechanism Simulations and Transition State Identification

Understanding the synthesis of 2-(4-(trifluoromethyl)phenyl)quinazoline at a molecular level can be achieved through reaction mechanism simulations. These computational studies map out the energy profile of a chemical reaction, identifying intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the reaction's activation energy and, therefore, its rate.

A common synthetic route to 2-phenylquinazolines involves the cyclization of N-benzyl-N'-arylacetimidamides. Computational studies on similar reactions have proposed mechanisms involving oxidative C(sp³)–C(sp²) bond formation. For the synthesis of a trifluoromethylated quinazoline, the mechanism would likely proceed through a series of steps that can be modeled to determine their energetic feasibility. Identifying the transition state structures for each step allows for a detailed understanding of the bond-breaking and bond-forming processes. This knowledge is invaluable for optimizing reaction conditions to improve yield and reduce byproducts. For instance, simulations can reveal the role of catalysts or reagents in lowering the energy of the transition state.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models for 2-(4-(trifluoromethyl)phenyl)quinazoline are not extensively documented, the broader class of quinazoline derivatives has been widely studied, particularly as inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) kinase, a target in cancer therapy.

A 3D-QSAR model, for example, uses techniques like Comparative Molecular Field Analysis (CoMFA) to relate the steric and electrostatic fields of a molecule to its inhibitory activity. In the context of 2-(4-(trifluoromethyl)phenyl)quinazoline, the trifluoromethyl group at the 4-position of the phenyl ring would significantly contribute to the electrostatic field due to its strong electron-withdrawing nature. The steric bulk of this group would also be a key descriptor. By building a model with a training set of known quinazoline-based EGFR inhibitors, the predicted activity of 2-(4-(trifluoromethyl)phenyl)quinazoline could be estimated. These models often reveal that bulky, electronegative substituents at specific positions can enhance binding affinity and, consequently, inhibitory potency. The insights from QSAR can guide the design of new, more potent analogs. nih.govrsc.orgnih.gov

Table 2: Key Descriptors in a Hypothetical QSAR Model for Quinazoline Derivatives

| Descriptor | Contribution to Activity | Rationale |

|---|---|---|

| Steric Field (CoMFA) | Positive in specific regions | Optimal fitting into the binding pocket of the target protein. |

| Electrostatic Field (CoMFA) | Negative in specific regions | Favorable interactions with charged or polar residues in the active site. |

Note: This table is illustrative of general findings in QSAR studies of kinase inhibitors.

Molecular Dynamics Simulations and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how a ligand, such as 2-(4-(trifluoromethyl)phenyl)quinazoline, interacts with its biological target over time. These simulations model the movements of atoms in the ligand-protein complex, offering insights into the stability of the binding and the specific interactions that maintain it. semanticscholar.orgnih.gov

For quinazoline derivatives targeting EGFR, MD simulations can reveal how the ligand settles into the ATP-binding site of the kinase. frontiersin.org The quinazoline core often forms crucial hydrogen bonds with key residues in the hinge region of the enzyme. The 2-(4-(trifluoromethyl)phenyl) substituent would extend into a deeper pocket of the binding site. MD simulations can track the stability of these interactions and the conformational changes in both the ligand and the protein upon binding.

The trifluoromethyl group can play a significant role in these interactions. It can engage in halogen bonding or other non-covalent interactions with the protein, potentially enhancing binding affinity. nih.gov Furthermore, the rigidity of the phenyl ring and the conformational flexibility of the bond connecting it to the quinazoline core can be assessed. By calculating the binding free energy from the MD simulation trajectories, a more accurate prediction of the ligand's potency can be obtained. These simulations are instrumental in understanding the molecular basis of inhibition and in the rational design of next-generation inhibitors with improved efficacy and selectivity. frontiersin.orgnih.gov

Table 3: Common Ligand-Target Interactions for Quinazoline-Based Kinase Inhibitors

| Interaction Type | Interacting Groups (Ligand) | Interacting Residues (Protein) |

|---|---|---|

| Hydrogen Bonding | Quinazoline nitrogen atoms | Hinge region residues (e.g., Met) |

| Hydrophobic Interactions | Phenyl ring | Hydrophobic pocket residues (e.g., Leu, Val) |

| Halogen Bonding | Trifluoromethyl group | Electron-rich residues or backbone carbonyls |

Note: This table summarizes typical interactions observed in docking and MD studies of related compounds.

Mechanistic Biological Investigations of 2 4 Trifluoromethyl Phenyl Quinazoline and Its Analogues

Modulation of Intracellular Signaling Pathways: Focus on Hippo Pathway Components

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently observed in various cancers, making it an attractive target for therapeutic intervention. The core of the Hippo pathway is a kinase cascade that ultimately controls the activity of the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). When the pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEA domain (TEAD) transcription factors to promote the expression of genes involved in cell proliferation and survival.

The interaction between YAP/TAZ and TEAD is a crucial step for their oncogenic activity. plos.org Disrupting this protein-protein interaction (PPI) is a key strategy for inhibiting the Hippo pathway's downstream effects. While no direct evidence demonstrates that 2-(4-(trifluoromethyl)phenyl)quinazoline disrupts the YAP/TAZ-TEAD interaction, studies on other small molecules have shown that the TEAD palmitate binding pocket can be targeted to allosterically modulate this interaction. nih.govresearchgate.netbiorxiv.org For instance, covalent inhibitors targeting a cysteine residue in this pocket have been shown to disrupt the YAP-TEAD association. nih.gov

Research on N-aryl sulphonamide-quinazoline derivatives has shown that certain compounds can activate the Hippo signaling pathway, leading to the phosphorylation of Large Tumor Suppressor Kinase 1 (LATS1) and subsequent phosphorylation and cytoplasmic retention of YAP, thereby inhibiting its activity. nih.gov This suggests that some quinazoline (B50416) scaffolds have the potential to indirectly inhibit YAP function.

Table 1: Examples of Compounds Modulating the Hippo Pathway

| Compound Class | Mechanism of Action | Reference |

| Covalent TEAD Inhibitors | Covalently bind to the TEAD palmitate pocket, disrupting YAP-TEAD association. | nih.gov |

| N-aryl sulphonamide-quinazolines | Activate the Hippo pathway, leading to YAP phosphorylation and inactivation. | nih.gov |

| Quinolinols | Occupy the TEAD central pocket and can either inhibit or stimulate TEAD activity. | researchgate.netmdpi.com |

This table presents data on analogues and other compounds that modulate the Hippo pathway, as direct data for 2-(4-(trifluoromethyl)phenyl)quinazoline is not available.

Quinazoline derivatives have been widely investigated for their antiproliferative and pro-apoptotic effects in various cancer cell lines. nih.govmdpi.comnih.gov The introduction of a trifluoromethyl group is often associated with enhanced cytotoxic activity, potentially due to increased lipophilicity and improved membrane permeability.

Studies on novel phenylquinazoline derivatives have demonstrated their ability to induce apoptosis by targeting pro-survival members of the B-cell lymphoma 2 (Bcl-2) family. nih.gov For example, certain synthetic phenylquinazoline derivatives were shown to down-regulate the expression of Bcl-2 and/or Bcl-xL, leading to the release of mitochondrial Cytochrome C and subsequent apoptosis. nih.gov Another study on novel quinazoline derivatives showed that a lead compound significantly decreased the expression of Bcl-2 and Mcl-1 while upregulating the pro-apoptotic protein Bax and cleaved PARP, leading to apoptosis in gastric cancer cells. mdpi.com

Furthermore, some quinazoline analogues have been shown to arrest the cell cycle at different phases. For instance, certain derivatives induced G2/M phase arrest in gastric cancer cells. mdpi.com

Table 2: Antiproliferative and Apoptotic Effects of Quinazoline Analogues

| Quinazoline Analogue | Cancer Cell Line | Effect | IC50 Value | Reference |

| Compound 18 (a 2-phenyl-N-phenylquinazolin-4-amine derivative) | MGC-803 (Gastric Cancer) | Induced G2/M arrest and apoptosis | 0.85 µM | mdpi.com |

| SMS-IV-20 and SMS-IV-40 (phenylquinazoline derivatives) | MCF-7 (Breast Cancer) | Induced apoptosis via Bcl-2/Bcl-xL downregulation | Not specified | nih.gov |

| 5H-benzo[h]thiazolo[2,3-b]quinazoline analogues | A549 (Lung Cancer) | Antiproliferative, anti-inflammatory, and apoptotic | Not specified | nih.gov |

This table presents data on analogues, as direct data for 2-(4-(trifluoromethyl)phenyl)quinazoline is not available.

Mechanisms Related to Overcoming Cellular Drug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.

Several quinazoline derivatives have been identified as inhibitors of ABC transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). nih.govmdpi.comnih.gov By inhibiting these efflux pumps, quinazoline derivatives can restore the sensitivity of resistant cancer cells to conventional anticancer drugs.

A study on 2,4-disubstituted quinazolines demonstrated that several compounds were potent inhibitors of P-gp, with some also showing activity against MRP1 and/or BCRP. nih.gov Specifically, 2-phenylquinazolines with substitutions at the 4-position have been investigated for their BCRP inhibitory activity. nih.gov These findings suggest that the quinazoline scaffold is a promising template for the development of MDR reversal agents.

While direct evidence for 2-(4-(trifluoromethyl)phenyl)quinazoline is lacking, a quinoline (B57606) derivative was shown to reverse MDR by inhibiting P-glycoprotein. mdpi.com Given the structural similarities, it is plausible that 2-(4-(trifluoromethyl)phenyl)quinazoline could also interact with and inhibit drug transporters.

Overexpression of anti-apoptotic proteins, such as those from the Bcl-2 family and the inhibitor of apoptosis protein (IAP) family, including Survivin, is another mechanism contributing to drug resistance.

As mentioned previously, novel synthetic phenylquinazoline derivatives have been shown to induce apoptosis by down-regulating the expression of Bcl-2 and Bcl-xL. nih.gov In chemo-resistant breast cancer cells, these compounds enhanced sensitization to the Bcl-2/Bcl-xL inhibitor ABT-737, suggesting a direct or indirect targeting of this anti-apoptotic pathway. nih.gov Similarly, another study on a novel quinazoline derivative demonstrated a remarkable decrease in the expression of Bcl-2 and Mcl-1 in gastric cancer cells. mdpi.com

Regarding Survivin, while direct modulation by 2-(4-(trifluoromethyl)phenyl)quinazoline has not been reported, studies on other heterocyclic compounds have shown that downregulation of Survivin is a viable mechanism to induce apoptosis in cancer cells. For example, some quinoline-based derivatives have been shown to decrease the expression of both Bcl-2 and Survivin. researchgate.net

Table 3: Modulation of Anti-Apoptotic Proteins by Quinazoline Analogues

| Quinazoline Analogue | Cancer Cell Line | Modulated Protein(s) | Effect | Reference |

| SMS-IV-20 and SMS-IV-40 | MCF-7 (Breast Cancer) | Bcl-2, Bcl-xL | Downregulation | nih.gov |

| Compound 18 | MGC-803 (Gastric Cancer) | Bcl-2, Mcl-1 | Downregulation | mdpi.com |

| Quinoline-thiazole/thiazolidinone hybrids | MCF-7 (Breast Cancer) | Bcl-2, Survivin | Downregulation | researchgate.net |

This table presents data on analogues, as direct data for 2-(4-(trifluoromethyl)phenyl)quinazoline is not available.

Immunomodulatory Effects and Microenvironment Interactions

The tumor microenvironment plays a crucial role in cancer progression, and modulating the immune response within this environment is a promising therapeutic strategy. Some quinazolinone derivatives have been shown to possess immunomodulatory properties.

A study on novel quinazolinone-based thalidomide (B1683933) analogues demonstrated significant immunomodulatory effects. nih.gov These compounds were found to reduce the levels of tumor necrosis factor-alpha (TNF-α), nuclear factor-kappa B (NF-κB) p65, and vascular endothelial growth factor (VEGF) in liver cancer cells. nih.gov Furthermore, they increased the levels of caspase-8, indicating an induction of apoptosis through extrinsic pathways. nih.gov

Other studies have highlighted the anti-inflammatory potential of quinazoline derivatives. nih.govmdpi.combenthamscience.com For instance, certain 5H-benzo[h]thiazolo[2,3-b]quinazoline analogues demonstrated anti-inflammatory properties in a lung cancer model by restoring inflammatory markers to normal levels. nih.gov While the direct immunomodulatory effects of 2-(4-(trifluoromethyl)phenyl)quinazoline are yet to be investigated, the broader class of quinazolines shows potential in modulating the tumor microenvironment.

Influence on PD-L1 Expression

While specific studies detailing the direct impact of 2-(4-(Trifluoromethyl)phenyl)quinazoline on Programmed Death-Ligand 1 (PD-L1) expression are not extensively documented, the broader class of quinazoline derivatives has emerged as a significant area of research for the development of small-molecule PD-1/PD-L1 inhibitors. nih.gov The PD-1/PD-L1 axis is a critical immune checkpoint pathway that cancer cells can exploit to evade immune surveillance. Small-molecule inhibitors targeting this interaction are of great interest in oncology.

Research into novel quinazoline derivatives has demonstrated their potential to inhibit the PD-1/PD-L1 interaction, thereby restoring T-cell function. nih.gov The general mechanism involves the binding of these small molecules to PD-L1, preventing its engagement with the PD-1 receptor on T-cells and thus blocking the downstream inhibitory signals. Molecular docking studies on various quinazoline analogues have helped to elucidate the binding modes and structure-activity relationships that govern their inhibitory potency. nih.gov

Regulation of Cytokine Production and Immune Cell Recruitment (e.g., MDSC)

The influence of 2-(4-(Trifluoromethyl)phenyl)quinazoline and its analogues on cytokine production and the recruitment of immune cells, such as Myeloid-Derived Suppressor Cells (MDSCs), is an area of growing interest. Quinazoline derivatives have been noted for their anti-inflammatory properties, which are often mediated through the regulation of cytokine signaling pathways. mdpi.commdpi.comiosrjournals.org

Studies on a series of synthesized 2-trifluoromethylquinazolines have shown their capacity to reduce the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced microglial cells. nih.gov This suggests a potential role for these compounds in modulating inflammatory responses within the tumor microenvironment. The tumor microenvironment is often characterized by chronic inflammation, which can promote tumor growth and suppress anti-tumor immunity.

MDSCs are a heterogeneous population of immature myeloid cells that are expanded in cancer and other pathological conditions. They play a crucial role in suppressing T-cell responses and promoting tumor progression. The recruitment of MDSCs to the tumor site is orchestrated by a variety of chemokines and cytokines. nih.gov While direct evidence linking 2-(4-(Trifluoromethyl)phenyl)quinazoline to the regulation of MDSC recruitment is not yet available, the ability of related quinazoline compounds to modulate inflammatory cytokines suggests a potential indirect influence on this process. By altering the cytokine milieu, these compounds could potentially interfere with the signaling axes that attract MDSCs to the tumor microenvironment.

Correlation between Molecular Structure and Biological Activity (Structure-Activity Relationships)

The structure-activity relationship (SAR) of quinazoline derivatives is a critical aspect of their development as therapeutic agents. For various biological activities, including anticancer and anti-inflammatory effects, specific structural modifications to the quinazoline scaffold have been shown to significantly impact potency and selectivity. nih.govnih.govnih.govmdpi.com

In the context of EGFR kinase inhibition, a common target for anticancer quinazolines, SAR studies have revealed key determinants of activity. For instance, substitutions at the C-2 and C-4 positions of the quinazoline ring are crucial. The nature of the substituent on the phenyl ring at the 2-position can significantly influence inhibitory activity. Electron-withdrawing groups, such as the trifluoromethyl group in 2-(4-(Trifluoromethyl)phenyl)quinazoline, have been explored in various kinase inhibitors for their potential to enhance binding affinity and cellular activity. nih.gov

For PD-L1 inhibition, SAR studies of quinazoline-based inhibitors have highlighted the importance of specific pharmacophoric features that enable effective binding to the PD-L1 protein. nih.gov These often include a central quinazoline core with various substitutions designed to optimize interactions with the target protein. The trifluoromethylphenyl group in the compound of interest could play a role in establishing favorable hydrophobic and electronic interactions within the binding pocket of its target.

Further research is necessary to delineate the specific structure-activity relationships of 2-(4-(Trifluoromethyl)phenyl)quinazoline and its analogues concerning their immunomodulatory effects. Such studies would involve the synthesis and biological evaluation of a series of related compounds to identify the key structural motifs responsible for their influence on PD-L1 expression, cytokine production, and immune cell trafficking.

Future Research Directions and Translational Perspectives

Innovations in Green Synthetic Chemistry for Quinazoline (B50416) Derivatives

The synthesis of quinazoline derivatives is undergoing a significant transformation towards more environmentally benign and efficient methodologies. magnusconferences.com Future research is intensely focused on "green chemistry" approaches to minimize hazardous waste, reduce energy consumption, and improve cost-effectiveness. magnusconferences.comresearchgate.net These innovations are crucial for the sustainable development of pharmaceuticals based on the 2-(4-(trifluoromethyl)phenyl)quinazoline scaffold.

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often improves product yields compared to conventional heating methods. tandfonline.comnih.gov Researchers are exploring catalyst- and solvent-free microwave conditions for one-pot synthesis of quinazoline derivatives. nih.govresearchgate.net

Deep Eutectic Solvents (DES): As green alternatives to volatile organic solvents, DES (such as choline (B1196258) chloride:urea) are being employed in the synthesis of quinazolinones. tandfonline.comresearchgate.net These solvents are biodegradable, have low toxicity, and can often be recycled.

Novel Catalytic Systems: The development of efficient and reusable catalysts is a major focus. This includes the use of magnetic nano-catalysts, such as copper immobilized on magnetic graphene oxide, which allow for easy separation and recycling, high product yields, and solvent-free reaction conditions. nih.govbohrium.comresearchgate.net Other approaches involve using phosphotungstic acid or biocatalysts to promote cyclization reactions under mild conditions. researchgate.net

One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient processes where multiple reactants are combined in a single step to form complex products, reducing the need for intermediate purification steps and minimizing waste. nih.gov The application of MCRs in combination with green solvents and catalysts is a promising direction for quinazoline synthesis. nih.gov

These green synthetic strategies not only address environmental concerns but also offer practical advantages in terms of efficiency and scalability, which are vital for the translation of promising quinazoline-based compounds from the laboratory to clinical use. magnusconferences.comresearchgate.net

Elucidation of Broader Biological Target Landscape and Polypharmacology

Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. mdpi.comresearchgate.netnih.govresearchgate.netijmpr.in Future research aims to move beyond single-target investigations to explore the broader biological target landscape and leverage the principles of polypharmacology. wikipedia.org Polypharmacology, the ability of a single compound to interact with multiple targets, offers a promising strategy for treating complex diseases like cancer by modulating several pathways simultaneously. wikipedia.orgnih.gov

For derivatives like 2-(4-(trifluoromethyl)phenyl)quinazoline, future studies will focus on:

Target Deconvolution: Employing chemoproteomics and systems biology approaches to identify the full range of protein targets a specific quinazoline derivative interacts with within a cell. nih.gov This can uncover novel mechanisms of action and explain unexpected therapeutic effects or side effects.

Network-Based Drug Discovery: Moving from a "one drug, one target" to a "one drug, multiple targets" paradigm. nih.govresearchgate.net This involves designing compounds that intentionally modulate a network of interacting targets to achieve greater efficacy, particularly in complex multifactorial diseases. nih.gov For instance, quinazolinone derivatives have been investigated as dual inhibitors of targets like PARP1 and STAT3. tandfonline.com

Drug Repurposing: Systematically screening existing quinazoline compounds, including those with the 2-(4-(trifluoromethyl)phenyl) moiety, against a wide array of biological targets to find new therapeutic applications. nih.gov Computational methods, such as inverse docking, can facilitate this process by predicting potential new targets for known drugs. nih.gov

Understanding the polypharmacology of these compounds is critical for rationally designing the next generation of therapeutics with enhanced efficacy and potentially reduced resistance. wikipedia.orgnih.gov

Rational Design of Next-Generation Analogues for Enhanced Activity

The rational design of new analogues based on the 2-(4-(trifluoromethyl)phenyl)quinazoline core is a key strategy for improving potency, selectivity, and pharmacokinetic properties. This process relies heavily on understanding the Structure-Activity Relationships (SAR) of this chemical class. acs.org The trifluoromethyl group, in particular, is a valuable substituent in medicinal chemistry as it can enhance metabolic stability and binding affinity.

Future design strategies will incorporate:

Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins to design molecules that fit precisely into the binding site. For example, the quinazoline core is a favorable scaffold for developing inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov SAR studies have shown that substitutions at various positions on the quinazoline ring and the phenyl group can dramatically influence inhibitory activity against different EGFR mutants. nih.govnih.gov

Hybrid Molecule Design: Combining the quinazoline scaffold with other pharmacophores to create hybrid molecules with dual or enhanced activity. researchgate.net For instance, linking the quinazoline core to moieties like sulfamerazine (B1682647) or triazole-acetamides has been explored to develop novel inhibitors of enzymes like 3CLpro or to enhance cytotoxic potential against cancer cells. nih.govnih.gov

Target-Specific Optimization: Modifying the core structure to improve activity against specific targets. Research has identified N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner (WRN) helicase-dependent anticancer agents. nih.gov Similarly, 2-phenylquinazolines have been designed as potent efflux pump inhibitors in Mycobacterium avium, demonstrating the versatility of this scaffold. nih.gov

Below is a table summarizing SAR insights for various quinazoline derivatives, which informs the rational design process.

| Target Class | Scaffold/Derivative Type | Key SAR Insights | Reference(s) |

| EGFR Kinase | 4-Anilino-quinazolines | Substitutions at C-6 and C-7 of the quinazoline core are crucial for activity. Small, lipophilic groups are often favored. | nih.gov |

| Antimalarial | Quinazolinone-2-carboxamides | Replacement of an ethyl group with a trifluoromethyl group can improve metabolic stability. The linker between the quinazolinone and other aromatic moieties is critical for activity. | acs.org |

| Anticancer (WRN Helicase) | N-aryl-2-trifluoromethyl-quinazoline-4-amines | Specific substitutions on the N-aryl ring are critical for enhancing antiproliferative activity dependent on WRN helicase. | nih.gov |

| Antibacterial (Gram-Positive) | 4(3H)-Quinazolinones | Small electron-withdrawing groups (e.g., nitrile, alkynyl) on the phenyl ring at position 2 enhance activity against S. aureus. A trifluoromethyl group at the same position was found to be inactive in one study. | acs.org |

Development of Advanced Computational Models for Prediction and Optimization

Computational chemistry and in silico modeling are indispensable tools for accelerating the drug discovery process for quinazoline derivatives. itmedicalteam.pl These models allow for the rapid screening of virtual libraries, prediction of activity, and optimization of lead compounds before committing to costly and time-consuming laboratory synthesis. nih.govacs.org

Future advancements in this area will focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing more robust 2D and 3D-QSAR models to reliably predict the biological activity of novel quinazoline analogues. nih.govacs.orgnih.gov These models are built by correlating the chemical structures of a set of compounds with their experimentally determined activities, enabling the prediction of potency for newly designed molecules. acs.orgnih.gov

Molecular Docking and Dynamics Simulations: Using molecular docking to predict the binding modes and affinities of quinazoline derivatives within the active sites of their target proteins. nih.govrjpbr.comnih.gov Furthermore, molecular dynamics (MD) simulations provide a deeper understanding of the stability of the ligand-protein complex over time, revealing key interactions that contribute to binding. tandfonline.comnih.govnih.gov

Machine Learning and AI: Integrating machine learning algorithms to analyze large datasets and identify complex patterns that are not apparent through traditional QSAR. researchgate.net These models can predict a range of properties, from target binding affinity to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, thereby improving the selection of candidates for synthesis. tandfonline.comitmedicalteam.pl

Ensemble Modeling: Combining multiple individual computational models to improve the accuracy and predictive power of pIC50 values (a measure of inhibitory potency). researchgate.netusfq.edu.ec

The table below highlights various computational tools and their applications in the study of quinazoline derivatives.

| Computational Method | Application | Key Findings/Goals | Reference(s) |

| 2D/3D-QSAR | Predict anticancer activity of EGFR inhibitors. | Development of predictive models (R² > 0.7) to guide the design of new analogues with enhanced activity. | nih.govacs.orgnih.gov |

| Molecular Docking | Predict binding affinity and interactions with targets like PARP-1, Topoisomerase II, and EGFR. | Identification of key amino acid residues involved in binding; scoring functions help rank potential inhibitors. | nih.govrjpbr.comnih.gov |

| Molecular Dynamics (MD) Simulation | Assess the stability of ligand-protein complexes (e.g., quinazolinones with PARP1/STAT3 or EGFR). | Confirms the stability of binding modes predicted by docking and provides insights into the dynamic behavior of the complex. | tandfonline.comnih.govnih.gov |

| ADMET Prediction | In silico screening for drug-like properties. | Early filtering of compounds with unfavorable pharmacokinetic or toxicity profiles. | tandfonline.comnih.govitmedicalteam.pl |

| Ensemble Modeling | Improve prediction of pIC50 values for Pin1 inhibitors. | Aggregating individual models significantly enhances predictive performance (e.g., R² > 0.9). | researchgate.netusfq.edu.ec |

By integrating these advanced research directions, the therapeutic potential of the 2-(4-(trifluoromethyl)phenyl)quinazoline scaffold and its derivatives can be more fully realized, paving the way for the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis protocol for 2-(4-(trifluoromethyl)phenyl)quinazoline?

- Methodological Answer : Synthesis protocols should prioritize the selection of starting materials with compatible functional groups. For example, trifluoromethylphenyl precursors (e.g., 4-(trifluoromethyl)phenylboronic acid) can undergo Suzuki-Miyaura coupling with halogenated quinazoline cores. Reaction conditions, such as solvent polarity (e.g., DMF or THF) and catalyst systems (e.g., Pd(PPh₃)₄), significantly influence coupling efficiency. Post-synthesis purification via column chromatography or recrystallization (as described for triazoloquinazolines in ) ensures product purity. Multi-step syntheses, like the 11-step protocol for AZD8931 derivatives (), highlight the importance of protecting groups and intermediate characterization .

Q. How can spectroscopic methods (NMR, LC-MS) confirm the structure of 2-(4-(trifluoromethyl)phenyl)quinazoline derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) generates distinct deshielding effects, with adjacent protons showing upfield/downfield shifts depending on substituent orientation. For example, in 2-(3-(trifluoromethyl)phenyl)triazoloquinazoline (), aromatic protons near CF₃ exhibit split peaks (δ 7.8–8.2 ppm).

- LC-MS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns. In , LC-MS data (m/z 372.1 for C₁₉H₁₅F₃N₄) validated the molecular formula.

Cross-referencing experimental data with computational predictions (e.g., DFT for chemical shifts) enhances accuracy .

Advanced Research Questions

Q. How can regioselectivity in the cyclization step of 2-(4-(trifluoromethyl)phenyl)quinazoline synthesis be optimized?

- Methodological Answer : Regioselectivity depends on electronic and steric factors. For quinazoline cyclization, electron-withdrawing groups (e.g., CF₃) direct nucleophilic attack to less hindered positions. Using Lewis acids (e.g., ZnCl₂) or microwave-assisted heating () can accelerate specific pathways. For example, triazoloquinazoline synthesis () achieved regiocontrol via temperature modulation (80–120°C) and solvent polarity (acetonitrile vs. toluene). Computational modeling (e.g., Fukui indices) predicts reactive sites, guiding experimental design .

Q. What strategies mitigate discrepancies between computational predictions and experimental bioactivity data for trifluoromethylphenyl quinazolines?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability issues. To address this:

- Solubility Optimization : Introduce polar substituents (e.g., hydroxyl or amine groups) to improve aqueous solubility, as seen in agrochemical derivatives ().

- Metabolite Identification : Use LC-MS/MS to track in vivo degradation products (e.g., oxidative metabolites).

- Docking Studies : Validate computational models (e.g., AutoDock Vina) with crystallographic data (e.g., X-ray structures in ). For instance, docking poses of triazole derivatives () revealed steric clashes not accounted for in silico .

Q. How do electronic effects of the trifluoromethyl group influence quinazoline reactivity in nucleophilic substitutions?

- Methodological Answer : The CF₃ group’s strong electron-withdrawing nature deactivates the quinazoline ring, reducing electrophilicity at adjacent positions. This effect is critical in SNAr reactions; for example, 4-chloro-2-phenylquinazoline ( ) reacts slower than non-CF₃ analogs. To enhance reactivity, use activating groups (e.g., methoxy) or high-temperature conditions (e.g., DMSO at 150°C). Comparative studies with 4,6-dichloro-2-(trifluoromethyl)quinazoline ( ) highlight how substitution patterns alter reaction kinetics .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the antifungal activity of 2-(4-(trifluoromethyl)phenyl)quinazoline derivatives across different assays?

- Methodological Answer :

- Assay Validation : Ensure consistency in fungal strains and growth media. For example, agar diffusion vs. microdilution assays may yield differing MIC values.

- Membrane Permeability : Use fluorescence microscopy (e.g., propidium iodide uptake) to assess compound penetration, as CF₃ groups may hinder membrane crossing.

- Resistance Testing : Screen for efflux pump overexpression (e.g., ABC transporters) via qPCR. Triazole-resistant strains () may exhibit cross-resistance to quinazolines.

Cross-disciplinary collaboration (e.g., medicinal chemistry and microbiology) is essential to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.